Relevance: This compound shares the core purine-2,6-dione scaffold with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of a leaving group (bromine) at the 8-position allows for further derivatization, highlighting its utility in exploring structure-activity relationships. []
Relevance: Similar to the previous compound, this molecule also shares the purine-2,6-dione core with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The difference lies in the presence of a benzyl group at the N1 position and a thietan-3-yl group at the N7 position. This illustrates the potential for modifying the core structure to achieve desired properties. []
Relevance: This compound maintains the core purine-2,6-dione structure found in 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of a bromine atom at the 8-position enables further substitution, similar to the previously mentioned compounds. []
Relevance: This compound shares a remarkable structural similarity with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, particularly the 3-methyl-7-(3-phenoxypropyl)purine-2,6-dione portion. This highlights the importance of this specific structural motif in potentially conferring biological activity. []
Relevance: Both CH-13584 and 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione structure. [] This suggests that the core structure may be amenable to modifications that target specific therapeutic areas, such as antitussive activity in the case of CH-13584. []
Relevance: Linagliptin, belonging to the purine-2,6-dione class, shares this core structure with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. The presence of different substituents around the core highlights the diverse pharmacological activities that can be achieved through structural modifications. []
Relevance: Although not a purine-2,6-dione derivative, sitagliptin is grouped alongside 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione and linagliptin as a DPP-4 inhibitor. This grouping underscores the potential for different chemical scaffolds to achieve similar therapeutic targets, broadening the scope of drug discovery in this area. []
Relevance: Similar to sitagliptin, alogliptin, while not a purine-2,6-dione derivative, falls under the category of DPP-4 inhibitors alongside 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione and linagliptin. This emphasizes the diverse chemical structures capable of targeting DPP-4 for therapeutic benefit. []
Relevance: This compound is structurally similar to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, sharing the core 3-methyl-purine-2,6-dione motif. This shared structure suggests a potential for antiviral activity for compounds within this class. []
Relevance: This compound is structurally very similar to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. Both share the 3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione moiety, with the only difference being the substitution at the 8-position. This similarity reinforces the significance of this specific structural framework in potentially conferring biological activity. []
Relevance: This compound shares the core purine-2,6-dione structure with 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione. Although the substituents are different, this highlights the potential of purine-2,6-dione derivatives as a source of anticancer agents. []
Relevance: This compound is closely related to 8-(Cyclohexylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione, sharing the 8-cyclohexylamino-3-methyl-purine-2,6-dione moiety. This similarity suggests that modifications to the 7-position substituent can influence the pharmacological profile, shifting from potential anticancer or antiviral activities to antidepressant effects. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.